Ethyl 3-oxo-4-phenylpentanoate
Description
Contextual Significance of β-Keto Esters in Synthetic Chemistry
β-Keto esters are a class of organic compounds that hold significant importance in synthetic chemistry. fiveable.mefiveable.me Their structure, which features both a ketone and an ester functional group separated by a single methylene (B1212753) group (the α-carbon), confers a unique reactivity profile. These compounds are considered essential synthons—building blocks—for creating a wide array of more complex molecules, including many pharmaceuticals, agrochemicals, and natural products. researchgate.netallstudyjournal.comorganic-chemistry.orgresearchgate.net The dual functionality allows them to act as both electrophiles at the carbonyl carbons and nucleophiles at the α-carbon once deprotonated. researchgate.net
The utility of β-keto esters stems from the acidity of the α-hydrogens, which are positioned between the two electron-withdrawing carbonyl groups. This acidity facilitates the formation of a stabilized enolate ion in the presence of a base. uomustansiriyah.edu.iq This enolate is a key reactive intermediate in many fundamental carbon-carbon bond-forming reactions. uomustansiriyah.edu.iq The most classic of these is the Claisen condensation, a reaction between two ester molecules to form a β-keto ester. libretexts.orgwikipedia.orgmasterorganicchemistry.com Other significant reactions include the Dieckmann condensation for forming cyclic β-keto esters, as well as alkylation, hydrolysis, and decarboxylation reactions that can produce a variety of ketones and carboxylic acids. wikipedia.orgaklectures.comnih.gov Modern advancements have further expanded their utility through palladium-catalyzed reactions and various transesterification methods. researchgate.netnih.govgoogle.com
Structural Features and Chemical Framework of Ethyl 3-oxo-4-phenylpentanoate
This compound, identified by the CAS Number 188396-20-5, possesses the molecular formula C₁₃H₁₆O₃. sigmaaldrich.comsigmaaldrich.com Its chemical framework is built upon a five-carbon pentanoate chain. The structure is characterized by an ethyl ester group at one terminus and several key functional groups along the chain:
A ketone (oxo) group is located at the third carbon position (C3).
A phenyl group (a C₆H₅ ring) is attached to the fourth carbon position (C4).
An ethyl ester group (-COOCH₂CH₃) is at the C1 position.
The presence of the keto group at the β-position relative to the ester carbonyl is the defining feature of this molecule, placing it in the β-keto ester class. The α-carbon (C2) has two acidic protons, making it the primary site for enolate formation and subsequent reactions. The phenyl group at the C4 position introduces steric bulk and electronic effects that influence the molecule's reactivity and physical properties. While specific, verified analytical data for this exact compound is not widely published, it is noted as a rare chemical supplied for early discovery research. sigmaaldrich.com Its structural complexity suggests it is likely synthesized through targeted multi-step reaction sequences, such as a crossed Claisen condensation or similar acylation reactions.
Overview of Research Trajectories for the Compound
Given that this compound is supplied as a rare chemical for research, its primary trajectory is as a specialized building block in discovery chemistry. sigmaaldrich.com The research focus for such compounds typically revolves around their use as intermediates in the synthesis of novel, complex molecules. The research trajectories for closely related β-keto esters provide insight into its potential applications.
A major area of research for similar compounds is asymmetric synthesis, particularly the stereoselective reduction of the ketone group. nih.gov The reduction of the C3-keto group in this compound would generate a chiral hydroxyl group, leading to the formation of diastereomeric ethyl 3-hydroxy-4-phenylpentanoate products. Research often focuses on developing biocatalysts or chiral metal complexes to achieve high enantioselectivity in these reductions, as enantiomerically pure alcohols are valuable synthons for pharmaceuticals and other biologically active compounds. nih.govrsc.org
Furthermore, the entire molecule can serve as a scaffold for constructing heterocyclic compounds, which are core structures in many medicinal agents. acs.orgrsc.org The combination of the ester, ketone, and the reactive α-carbon provides multiple points for cyclization reactions. Therefore, research involving this compound is likely directed towards the synthesis of novel complex organic molecules, exploring its utility in asymmetric catalysis and as a precursor for creating diverse molecular architectures.
Comparative Analysis with Structural Analogues and Isomers
The chemical properties and synthetic utility of this compound can be understood more clearly by comparing it with its structural analogues and isomers. These comparisons highlight how subtle changes in molecular structure, such as chain length or substituent position, can influence reactivity and physical properties.
Chain Length Variation (Butanoate vs. Pentanoate vs. Hexanoate): Compared to its shorter analogue, Ethyl 3-oxo-4-phenylbutanoate , the target compound has an additional methylene group in its backbone. This increase in chain length generally leads to higher lipophilicity and a higher boiling point. Conversely, Ethyl 3-oxo-4-phenylhexanoate has a longer carbon chain, which would further increase its hydrophobicity. This property can be significant in biological applications, as it affects how the molecule interacts with lipid-rich environments like cell membranes. Synthesis yields can also vary due to steric effects related to chain length.
Isomeric Variation (Positional Isomers): The placement of the phenyl group and the ketone are critical. In the isomer Ethyl 4-oxo-3-phenylpentanoate , the positions of the phenyl and acetyl groups are swapped. nih.gov Here, the phenyl group is at the α-position to the ester, which would significantly alter the acidity of the α-proton and the steric hindrance around it. Another isomer, Ethyl 3-oxo-5-phenylpentanoate , places the phenyl group further from the β-keto ester functionality, separated by an additional methylene group. nih.gov This separation would reduce the direct electronic influence of the phenyl ring on the reactive keto-ester portion of themolecule.
Analogues with Altered Linkages: In analogues like Ethyl 3-oxo-4-phenoxybutyrate , the direct carbon-carbon bond of the phenyl group is replaced by an ether linkage. This oxygen atom increases the electron density at the β-keto position, altering its reactivity in nucleophilic additions.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-oxo-4-phenylpentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-3-16-13(15)9-12(14)10(2)11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMHHMZHHCZPSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C(C)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 3 Oxo 4 Phenylpentanoate
Classical Condensation Approaches
Condensation reactions are foundational in organic synthesis for building complex molecules from simpler precursors. For Ethyl 3-oxo-4-phenylpentanoate, approaches like the Claisen condensation provide a direct route to the core β-keto ester structure.
Claisen-Type Condensations
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base, resulting in the formation of a β-keto ester. uomustansiriyah.edu.iqlibretexts.orgopenstax.org A plausible route to synthesize this compound is through a mixed or crossed Claisen condensation. This variation involves two different esters as reactants. researchgate.net
Specifically, the reaction would involve the condensation of ethyl 2-phenylpropanoate (B8470279) with ethyl acetate (B1210297). The mechanism begins with the deprotonation of the α-carbon of ethyl acetate by a strong base, such as sodium ethoxide, to form a resonance-stabilized enolate ion. youtube.comyoutube.com This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl 2-phenylpropanoate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide leaving group yields the final product, this compound. openstax.org To ensure a high yield, a full equivalent of base is typically used to deprotonate the product and drive the equilibrium forward. libretexts.org
| Role | Compound Name | Molecular Formula |
|---|---|---|
| Reactant (Electrophile) | Ethyl 2-phenylpropanoate | C₁₁H₁₄O₂ |
| Reactant (Nucleophile Precursor) | Ethyl acetate | C₄H₈O₂ |
| Base | Sodium ethoxide | C₂H₅NaO |
| Solvent | Ethanol (B145695) | C₂H₅OH |
| Product | This compound | C₁₃H₁₆O₃ |
Knorr-Type Condensations
The Knorr synthesis is a classical reaction in organic chemistry, renowned for its utility in synthesizing substituted pyrrole (B145914) rings. wikipedia.orgthermofisher.com The standard Knorr pyrrole synthesis involves the condensation of an α-amino-ketone with a compound containing an active methylene (B1212753) group, such as a β-ketoester, in the presence of an acid or zinc dust. wikipedia.orgthermofisher.com The reaction proceeds through the formation of an imine, followed by tautomerization to an enamine, intramolecular cyclization, and subsequent dehydration to form the aromatic pyrrole ring. wikipedia.org
While the Knorr synthesis is a cornerstone of heterocyclic chemistry, it is not a method used for the synthesis of acyclic β-ketoesters like this compound. The reaction is inherently designed to produce five-membered nitrogen-containing heterocyclic compounds (pyrroles) and does not yield a linear keto-ester chain. wordpress.com Therefore, this methodology is not applicable for the preparation of the target compound.
Esterification and Acylation Routes
Acylation and alkylation strategies provide versatile and widely used alternatives for synthesizing β-ketoesters, offering different approaches to building the required carbon skeleton.
Reactions Involving Ethyl Acetoacetate (B1235776) Precursors
The acetoacetic ester synthesis is a robust method for preparing ketones and substituted β-ketoesters. ucla.edulibretexts.org This pathway utilizes the alkylation of the α-carbon of ethyl acetoacetate. To synthesize this compound via this route, the enolate of ethyl acetoacetate is reacted with a suitable electrophile.
The process begins with the treatment of ethyl acetoacetate with a strong base, typically sodium ethoxide in ethanol, to quantitatively generate the corresponding enolate. ucla.edu This nucleophilic enolate is then alkylated via an SN2 reaction with 1-phenylethyl bromide. libretexts.org The addition of the 1-phenylethyl group to the α-position of the ethyl acetoacetate backbone yields the target molecule, this compound. This method is analogous to well-established procedures for alkylating ethyl acetoacetate with other alkyl halides, such as n-butyl bromide. orgsyn.org
| Role | Compound Name | Molecular Formula |
|---|---|---|
| Reactant | Ethyl acetoacetate | C₆H₁₀O₃ |
| Alkylating Agent | 1-Phenylethyl bromide | C₈H₉Br |
| Base | Sodium ethoxide | C₂H₅NaO |
| Solvent | Ethanol | C₂H₅OH |
| Product | This compound | C₁₃H₁₆O₃ |
Routes Utilizing Malonate Derivatives
The malonic ester synthesis is another classic method in organic chemistry, typically used to prepare carboxylic acids. pearson.comaskthenerd.com However, a variation of this approach, involving acylation rather than alkylation, can be adapted to produce β-ketoesters.
In this route, diethyl malonate is first converted to its enolate using a suitable base, such as sodium ethoxide or by forming an ethoxymagnesium derivative. orgsyn.org This enolate then serves as a nucleophile to attack an acylating agent, which in this case would be 2-phenylpropanoyl chloride. The reaction forms an acylated malonic ester intermediate. The final step involves the hydrolysis of one of the ester groups and subsequent decarboxylation upon heating in acidic conditions, which removes the extra carboxyl group and yields the desired β-keto ester product, this compound. askthenerd.com
| Role | Compound Name | Molecular Formula |
|---|---|---|
| Reactant | Diethyl malonate | C₇H₁₂O₄ |
| Acylating Agent | 2-Phenylpropanoyl chloride | C₉H₉ClO |
| Base | Sodium ethoxide | C₂H₅NaO |
| Reagent (Hydrolysis/Decarboxylation) | Aqueous Acid (e.g., HCl) | HCl |
| Product | This compound | C₁₃H₁₆O₃ |
Synthesis via Meldrum's Acid Intermediates
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a highly acidic cyclic malonic ester derivative that is exceptionally useful for synthesizing β-ketoesters. orgsyn.orgclockss.org Its high acidity facilitates easy enolate formation, making it an excellent substrate for acylation.
The synthesis begins with the C-acylation of Meldrum's acid with 2-phenylpropanoyl chloride. This reaction is typically carried out in an inert solvent like dichloromethane (B109758) in the presence of a base, such as pyridine (B92270), to neutralize the HCl byproduct. orgsyn.org The resulting intermediate, 5-(2-phenylpropanoyl)-2,2-dimethyl-1,3-dioxane-4,6-dione, is then subjected to alcoholysis by refluxing in ethanol. This step opens the dioxinone ring and results in the formation of the target this compound, along with acetone (B3395972) and carbon dioxide as byproducts. orgsyn.org This method is known for its efficiency and often provides high yields of the desired β-keto ester. researchgate.net
| Role | Compound Name | Molecular Formula |
|---|---|---|
| Reactant | Meldrum's acid | C₆H₈O₄ |
| Acylating Agent | 2-Phenylpropanoyl chloride | C₉H₉ClO |
| Base | Pyridine | C₅H₅N |
| Solvent/Reagent | Ethanol | C₂H₅OH |
| Product | This compound | C₁₃H₁₆O₃ |
Catalytic Synthesis Pathways
Catalytic approaches offer efficient routes to β-keto esters by lowering the activation energy of reactions, allowing for milder conditions and improved yields. These methods are broadly categorized into acid/base catalysis and transition metal catalysis.
Brønsted Acid-Catalyzed Approaches
Brønsted acids are effective catalysts for the synthesis of β-keto esters from carbonyl compounds. A comprehensive study details the reaction of various ketones and aldehydes with ethyl diazoacetate in the presence of a Brønsted acid catalyst. This methodology leads to a diverse range of 3-oxo-esters through a 1,2-aryl/alkyl/hydride shift mechanism. For instance, the reaction of aryl-methyl ketones results exclusively in aryl-migrated products. Boric acid, an environmentally benign catalyst, has also been successfully used in the transesterification of ethyl acetoacetate with various alcohols, yielding the desired β-keto esters. nih.gov
Table 1: Brønsted Acid-Catalyzed Transesterification of Ethyl Acetoacetate nih.gov
| Entry | Alcohol (R-OH) | Catalyst | Yield (%) |
| 1 | Benzyl alcohol | Boric Acid | 75 |
| 2 | Allyl alcohol | Boric Acid | High |
| 3 | Propargyl alcohol | Boric Acid | High |
Transition Metal Catalysis
Transition metals are versatile catalysts in organic synthesis, enabling a variety of transformations for producing β-keto esters and their derivatives. acs.org Palladium-based catalysts, in particular, have been extensively studied. Palladium enolates, generated from allyl β-keto esters via decarboxylation, are key intermediates that can undergo several synthetically useful transformations. nih.gov These include reductive elimination to form α-allyl ketones and elimination of β-hydrogen to yield α,β-unsaturated ketones. nih.gov
Another approach involves the use of solid superacid catalysts. Molybdenum–zirconium oxide (Mo–ZrO2) has been employed for the transesterification of β-keto esters. nih.gov The high acidity of this catalyst, stemming from the electron-deficient state of Mo-cations within the ZrO2 lattice, facilitates the reaction. This heterogeneous catalyst can be easily recovered by filtration and reused without a significant loss of activity. nih.gov
Table 2: Transition Metal-Catalyzed Reactions for β-Keto Ester Synthesis
| Catalyst System | Reactants | Key Intermediate | Product Type | Ref |
| Palladium(0) Complex | Allyl β-keto ester | Palladium enolate | α-Allyl ketone | nih.gov |
| Mo–ZrO2 | β-Keto ester, Alcohol | - | Transesterified β-keto ester | nih.gov |
Enantioselective and Diastereoselective Synthesis of Analogues and Related Structures
Achieving stereocontrol is a critical aspect of modern organic synthesis, particularly for producing chiral molecules with specific biological activities. Enantioselective and diastereoselective methods are employed to synthesize specific stereoisomers of this compound analogues, such as chiral β-hydroxy esters.
Biocatalytic Reductions
Biocatalysis utilizes enzymes or whole-cell systems to perform highly selective chemical transformations under mild conditions. acs.org Ketoreductases (KREDs) are particularly effective for the asymmetric reduction of prochiral ketones to chiral alcohols. Various microorganisms can be used as whole-cell biocatalysts for the enantioselective reduction of β-keto esters. For example, the reduction of ethyl 3-oxo-5-phenylpentanoate, a close analogue, can be achieved using different yeast strains, yielding the corresponding (S)- or (R)-β-hydroxy ester with varying degrees of enantiomeric excess (ee).
The choice of biocatalyst and reaction conditions is crucial for achieving high stereoselectivity. Some alcohol dehydrogenases (ADHs) exhibit (S)-selectivity, while others, like the ADH from Lactobacillus kefir (LkADH), show (R)-selectivity. acs.org
Table 3: Examples of Biocatalytic Reduction of β-Keto Ester Analogues
| Substrate | Biocatalyst | Product Configuration | Enantiomeric Excess (ee) | Ref |
| Ethyl 3-oxo-5-phenylpentanoate | Saccharomyces cerevisiae | (S)-Ethyl 3-hydroxy-5-phenylpentanoate | >99% | |
| Acetophenone | LkADH | (R)-1-Phenylethanol | High | acs.org |
| Ethyl 2-oxo-4-phenylbutyrate | ADH from Rhodococcus ruber | (S)-Ethyl 2-hydroxy-4-phenylbutyrate | High | acs.org |
Chiral Ligand-Mediated Reactions
Transition metal catalysis, when combined with chiral ligands, provides a powerful tool for asymmetric synthesis. nih.gov The ligand coordinates to the metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. nih.gov Chiral phosphine (B1218219) ligands are widely used in this context. sigmaaldrich.com
For instance, rhodium-catalyzed asymmetric hydrogenation of β-keto esters using chiral bisphosphine ligands like BINAP or TangPhos can produce chiral β-hydroxy esters with high enantioselectivity. sigmaaldrich.com Similarly, palladium-catalyzed asymmetric allylic alkylation, a key C-C bond-forming reaction, utilizes chiral diphosphine ligands to control the stereochemistry of the product. nih.gov The fine-tuning of the ligand structure, metal precursor, and reaction conditions is essential for optimizing both yield and enantioselectivity. nih.gov
Table 4: Chiral Ligand-Mediated Asymmetric Synthesis of Related Structures
| Reaction Type | Metal | Chiral Ligand | Substrate Type | Product Type | Enantioselectivity (ee) | Ref |
| Asymmetric Hydrogenation | Rhodium | TangPhos | β-(Acylamino)acrylates | Chiral β-amino acid derivative | High | sigmaaldrich.com |
| Asymmetric Hydrogenation | Ruthenium | C3-TunePhos | β-Keto esters | Chiral β-hydroxy ester | High | sigmaaldrich.com |
| Asymmetric Allylic Alkylation | Palladium | Trost Ligand (TSL) | Allylic electrophiles | Chiral alkylated products | High | nih.gov |
Chemical Reactivity and Transformation Studies of Ethyl 3 Oxo 4 Phenylpentanoate
Reactions at the β-Keto Ester Moiety
The dual functionality of the β-keto ester moiety in Ethyl 3-oxo-4-phenylpentanoate allows for selective reactions at either the ketone or the ester group, depending on the chosen reagents and reaction conditions.
The β-keto ester functionality can undergo oxidative cleavage. While specific studies on the oxidation of this compound are not extensively detailed in the provided search results, the general reactivity of related compounds provides insight. For instance, the oxidation of 4-oxo-4-phenyl butanoic acid with reagents like tripropylammonium fluorochromate results in the formation of benzoic acid, indicating cleavage of the carbon-carbon bond adjacent to the carbonyl group. derpharmachemica.com It is plausible that strong oxidizing agents could similarly cleave this compound.
| Oxidizing Agent | Substrate (Related Compound) | Major Product | Reference |
| Tripropylammonium fluorochromate (TriPAFC) | 4-oxo-4-phenyl butanoic acid | Benzoic acid | derpharmachemica.com |
The carbonyl groups of this compound can be selectively reduced using various reducing agents. The choice of reagent determines whether the ketone, the ester, or both are reduced.
Selective Ketone Reduction : Reagents such as sodium borohydride (NaBH₄) are typically used for the chemoselective reduction of the ketone to a secondary alcohol, yielding Ethyl 3-hydroxy-4-phenylpentanoate, without affecting the ester group.
Reduction of Both Ketone and Ester : More powerful reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the ketone and the ester functionalities. This reaction results in the formation of a diol, 4-phenyl-1,3-pentanediol.
Asymmetric reduction, employing biocatalysts like Saccharomyces cerevisiae or purified enzymes, can achieve stereoselective reduction of the prochiral ketone, which is a common strategy for related β-keto esters to produce optically active hydroxy esters. researchgate.net
| Reducing Agent | Functional Group Reduced | Product |
| Sodium Borohydride (NaBH₄) | Ketone | Ethyl 3-hydroxy-4-phenylpentanoate |
| Lithium Aluminum Hydride (LiAlH₄) | Ketone and Ester | 4-phenyl-1,3-pentanediol |
The ester group of this compound is susceptible to nucleophilic acyl substitution. Common reactions include hydrolysis, transesterification, and amidation.
Hydrolysis : Under acidic or basic conditions, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-oxo-4-phenylpentanoic acid. This β-keto acid is often unstable and may undergo subsequent decarboxylation upon heating to yield a ketone, in this case, 4-phenyl-2-pentanone.
Transesterification : In the presence of another alcohol and an acid or base catalyst, the ethyl group can be exchanged for a different alkyl group. For example, reaction with methanol can produce Mthis compound. researchgate.net
Amidation : Reaction with ammonia (B1221849) or primary/secondary amines can convert the ester into the corresponding amide.
| Reaction Type | Reagent | Product |
| Hydrolysis | H₃O⁺ or OH⁻ | 3-oxo-4-phenylpentanoic acid |
| Transesterification | Methanol (CH₃OH), Catalyst | Mthis compound |
| Amidation | Ammonia (NH₃) | 3-oxo-4-phenylpentanamide |
Condensation and Annulation Reactions
The acidic α-protons of this compound make it an excellent nucleophile in a variety of condensation and ring-forming (annulation) reactions.
β-Keto esters are classic substrates for the synthesis of cyclic and heterocyclic systems. One of the most powerful methods for forming a six-membered ring is the Robinson annulation . libretexts.orgmasterorganicchemistry.comwikipedia.org This reaction involves a two-step sequence:
Michael Addition : The enolate of this compound adds to an α,β-unsaturated ketone (e.g., methyl vinyl ketone) in a conjugate fashion to form a 1,5-dicarbonyl intermediate. libretexts.orgwikipedia.org
Intramolecular Aldol Condensation : The resulting 1,5-dicarbonyl compound then undergoes an intramolecular aldol condensation, where an enolate formed from one ketone attacks the other carbonyl group, followed by dehydration to yield a substituted cyclohexenone. libretexts.orgmasterorganicchemistry.com
This sequence is a cornerstone in the synthesis of steroids and other polycyclic natural products. libretexts.orguliege.be
Furthermore, β-keto esters can react with various dinucleophiles to construct a wide range of heterocyclic rings such as pyrazoles (with hydrazine (B178648) derivatives), pyrimidines (with urea or thiourea), and isoxazoles (with hydroxylamine).
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, are highly valued for their efficiency and atom economy. rsc.orgrsc.org β-Keto esters like this compound are versatile components in such reactions.
For example, in a Hantzsch-type reaction, this compound could react with an aldehyde and ammonia (or an ammonium (B1175870) salt) to synthesize dihydropyridine derivatives. These reactions are often catalyzed by Lewis acids and can lead to complex molecular architectures in a single step. While specific examples detailing this compound in MCRs are not abundant in the search results, its functional group array makes it an ideal candidate for inclusion in the development of novel MCRs for generating libraries of complex molecules. researchgate.net For instance, copper-catalyzed three-component reactions have been used to synthesize spirotetrahydrocarbazoles from aromatic aldehydes, 2-methylindole, and various cyclic dienophiles. beilstein-journals.org The principles of such reactions could be extended to substrates like this compound.
| Reaction Name | Reactants | Product Type |
| Robinson Annulation | This compound, α,β-Unsaturated Ketone, Base | Substituted Cyclohexenone |
| Hantzsch Dihydropyridine Synthesis | This compound, Aldehyde, Ammonia | Dihydropyridine Derivative |
Alkylation and Arylation Reactions
The reactivity of this compound is significantly influenced by the active methylene (B1212753) group (C2), which is positioned between two carbonyl functionalities. This positioning increases the acidity of the α-protons, facilitating their removal by a base to form a stabilized enolate. This enolate is a potent nucleophile and is central to the alkylation and arylation reactions of the parent molecule.
The general C-alkylation of β-keto esters is a well-established synthetic transformation. In the case of this compound, the enolate formed can react with various alkylating agents, such as alkyl halides, to introduce an alkyl group at the C2 position. The choice of base and reaction conditions is crucial to control the outcome, including preventing potential O-alkylation or poly-alkylation. For instance, the preparation of ethyl 2-isopropyl-4-phenylacetoacetate, an alkylated derivative, has been documented in patent literature, highlighting the synthetic utility of this reaction. google.com Studies on similar β-keto esters, like ethyl 4,4,4-trifluoroacetoacetate, have shown that the ratio of C- to O-alkylation can be dependent on the solvent and reaction time. rsc.org
In addition to alkylation, the α-position of this compound can undergo arylation. Palladium-catalyzed α-arylation of esters has emerged as a powerful method for forming carbon-carbon bonds between an ester enolate and an aryl halide. nih.govamazonaws.com This reaction typically employs a palladium catalyst with a bulky, electron-rich phosphine (B1218219) ligand and a suitable base to generate the enolate. nih.gov This methodology allows for the introduction of a wide range of aryl and heteroaryl groups at the α-carbon of the ester, providing access to compounds with a quaternary center if a trisubstituted enolate is used. nih.gov
| Reagent Type | General Reactant | Expected Product |
| Alkylating Agent | Alkyl Halide (e.g., R-X) | Ethyl 2-alkyl-3-oxo-4-phenylpentanoate |
| Arylating Agent | Aryl Halide (e.g., Ar-X) | Ethyl 2-aryl-3-oxo-4-phenylpentanoate |
Mechanistic Investigations of Key Transformations
Understanding the reaction mechanisms of key transformations involving this compound is essential for optimizing reaction conditions and designing novel synthetic routes. This section elucidates the reaction pathways and the role of key intermediates and transition states in these processes.
The alkylation and arylation reactions of this compound proceed through the formation of a key enolate intermediate. The reaction pathway for C-alkylation involves the deprotonation of the α-carbon by a base, followed by the nucleophilic attack of the resulting enolate on the electrophilic alkylating agent in an SN2-type reaction.
The synthesis of heterocyclic compounds such as pyrimidinones from β-keto esters like this compound is a notable transformation. A common method for this is the Biginelli reaction, a one-pot cyclocondensation of a β-keto ester, an aldehyde, and urea or thiourea. researchgate.netajgreenchem.comchemspider.com The reaction is typically acid-catalyzed and the proposed mechanism involves several steps. The reaction is believed to initiate with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the β-keto ester enolate to the iminium ion. Subsequent cyclization via intramolecular condensation and dehydration yields the dihydropyrimidinone product. researchgate.net
The synthesis of carbazoles, another important class of heterocyclic compounds, can also be envisioned starting from precursors derived from this compound. While direct conversion is not straightforward, the reactivity of the β-keto ester can be harnessed to build precursors for carbazole synthesis. Classical methods like the Cadogan-Sundberg synthesis involve the cyclization of biarylnitrenes, which can be generated from ortho-nitrobiphenyls. researchgate.net More contemporary methods involve transition-metal-catalyzed C-H amination or cyclization of appropriately substituted indoles. researchgate.netnih.govorganic-chemistry.org A plausible pathway could involve the initial functionalization of this compound to construct a suitable biaryl precursor that can then undergo intramolecular cyclization to form the carbazole ring system. For example, a multi-component reaction involving a 1,3-dicarbonyl compound can lead to a pyrrole (B145914) intermediate which then undergoes intramolecular ring closure at high temperatures to form a benzo[a]carbazole derivative. rsc.org
The enolate ion is the most critical intermediate in the alkylation and arylation reactions of this compound. Its stability, which is enhanced by the delocalization of the negative charge onto the two adjacent carbonyl groups, dictates the feasibility of these reactions. The transition state for the alkylation step involves the approach of the enolate nucleophile to the electrophilic carbon of the alkylating agent.
In the Biginelli reaction for pyrimidinone synthesis, several key intermediates have been proposed. The N-acyliminium ion, formed from the aldehyde and urea, is a crucial electrophilic intermediate that reacts with the enolate of the β-keto ester. The stability of this iminium ion influences the reaction rate. Following the initial addition, an open-chain intermediate is formed, which then undergoes cyclization. The transition state for this cyclization step involves the formation of a new carbon-nitrogen bond, leading to the heterocyclic ring.
For carbazole synthesis via nitrene insertion, the key intermediate is the highly reactive nitrene species. In the Cadogan reaction, this is typically a singlet nitrene that undergoes an intramolecular electrophilic attack on the adjacent aromatic ring, followed by aromatization to give the carbazole. In transition-metal-catalyzed versions, metal-nitrene complexes are the key intermediates. The structure of the ligand on the metal can influence the reactivity and selectivity of the C-H insertion step. In some modern carbazole syntheses, spirocyclic intermediates have also been proposed, which then rearrange to the final carbazole product. researchgate.net
| Transformation | Key Intermediate(s) |
| Alkylation/Arylation | Enolate ion |
| Pyrimidinone Synthesis (Biginelli) | N-acyliminium ion, open-chain adduct |
| Carbazole Synthesis (e.g., Cadogan) | Nitrene, Spirocyclic intermediates |
Applications in Advanced Organic Synthesis
Ethyl 3-oxo-4-phenylpentanoate as a Versatile Building Block
The utility of this compound as a versatile building block stems from the reactivity of its β-keto ester moiety. This functional group arrangement allows for participation in a variety of carbon-carbon bond-forming reactions, which are fundamental to constructing larger and more complex molecular skeletons. The presence of a phenyl group and an additional methyl group on the butanoate chain provides steric and electronic properties that can be exploited in stereoselective synthesis. It is recognized as an important raw material and a useful synthetic intermediate in the chemical industry, capable of undergoing reactions like condensation and cyclization to generate compounds with specific, desired structures.
Synthesis of Complex Molecular Architectures
The strategic incorporation of this compound into synthetic pathways enables the assembly of complex molecular architectures. Its ability to act as both a nucleophile (at the α-carbon) and an electrophile (at the carbonyl carbons) makes it a valuable two-carbon and three-carbon synthon. This dual reactivity is harnessed in various condensation reactions, such as those resembling the Claisen condensation, to build larger carbon frameworks. These frameworks can be further elaborated into intricate structures, including flavonoid analogs and other biologically active compounds. The pentane-2,4-dione derivatives, which share a similar β-dicarbonyl feature, are known to be effective intermediates in the synthesis of many complex natural products, highlighting the importance of this structural motif.
Precursor for Heterocyclic Compounds
One of the most significant applications of this compound is its role as a precursor in the synthesis of heterocyclic compounds. The 1,3-dicarbonyl system is ideally suited for reactions with dinucleophiles to form a wide variety of ring systems, which are prevalent in medicinal chemistry and materials science.
This compound is a key starting material for the preparation of pyrazolone (B3327878) derivatives. The general synthesis involves the condensation reaction between the β-keto ester and a hydrazine (B178648) derivative (such as phenylhydrazine). In this reaction, the hydrazine initially reacts with one of the carbonyl groups (typically the ketone) to form a hydrazone, which then undergoes an intramolecular cyclization by the attack of the terminal nitrogen onto the ester carbonyl, followed by the elimination of ethanol (B145695) to form the stable five-membered pyrazolone ring. These resulting pyrazolone derivatives have been investigated for their potential as antiviral and antiprion compounds.
The β-keto ester functionality within this compound makes it a suitable substrate for established synthetic routes to pyridine (B92270) and quinoline (B57606) derivatives.
Pyridines: In the Hantzsch pyridine synthesis, a β-keto ester reacts with an aldehyde and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). chemtube3d.comwikipedia.org This multi-component reaction first produces a dihydropyridine, which can then be oxidized to the aromatic pyridine ring. wikipedia.org this compound could serve as the β-keto ester component in this synthesis to produce highly substituted pyridine cores. chemtube3d.comwikipedia.org
Quinolines: The Gould-Jacobs reaction is a classic method for synthesizing quinolines, which typically involves the reaction of an aniline (B41778) with an alkoxymethylenemalonic ester. wikipedia.org A related synthesis, the Conrad-Limpach synthesis, involves the condensation of anilines with β-ketoesters to form 4-hydroxyquinoline (B1666331) derivatives. jptcp.com This proceeds through the formation of a Schiff base followed by thermal cyclization. jptcp.com this compound could be employed in such a reaction with anilines to generate substituted quinoline scaffolds. jptcp.comnih.gov
Research has demonstrated the use of this compound in the preparation of pyrrolinylaminopyrimidine analogs. These complex heterocyclic structures are synthesized through multi-step pathways where the ketoester serves as a key fragment for building the final ring system. These analogs have been identified as potential inhibitors of AP-1 and NF-κB mediated gene expression, which are pathways involved in inflammation and cellular growth, indicating their potential therapeutic relevance.
Role in Natural Product Synthesis Scaffolds
While direct total synthesis of a natural product from this compound is not widely documented, its structural motifs are crucial for building scaffolds found in nature. β-Keto esters are important intermediates in the synthesis of a wide range of natural products and other biologically active molecules. They provide a means to introduce key functionalities and stereocenters that are essential for the biological activity of the target molecule. The compound can be used to construct carbon backbones that, after further functionalization and cyclization, form the core structures of various natural product classes. Strategies like diverted total synthesis allow for modifications at various stages, enabling the creation of natural product analogues from key intermediates like this compound to explore structure-activity relationships.
Synthesized Heterocyclic Compounds
The following table summarizes the heterocyclic systems that can be synthesized using this compound as a key precursor.
| Precursor Compound | Reagent Class | Resulting Heterocycle | Potential Application |
| This compound | Hydrazines | Pyrazolone | Antiviral, Antiprion |
| This compound | Aldehyde, Ammonia | Pyridine | Calcium Channel Blockers, Pharmaceuticals |
| This compound | Anilines | Quinoline | Antimalarials, Kinase Inhibitors |
| This compound | Guanidines/Ureas | Pyrrolinylaminopyrimidine | AP-1/NF-κB Inhibition |
Computational and Theoretical Investigations
Quantum Chemical Studies and Density Functional Theory (DFT)
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, reactivity, and spectroscopic properties of organic molecules like Ethyl 3-oxo-4-phenylpentanoate.
A key characteristic of β-keto esters is the potential for keto-enol tautomerism. DFT calculations can predict the relative stabilities of the keto and enol forms of this compound, as well as the transition state for their interconversion. For analogous β-keto esters, the keto form is often found to be the more stable tautomer in both the gas phase and in various solvents. nih.gov DFT studies on similar compounds have been used to analyze reactivity through global and local reactivity descriptors. nih.gov
DFT calculations typically involve the optimization of the molecular geometry to find the lowest energy conformation. Subsequent calculations can then provide a wealth of information about the molecule's electronic properties. A hypothetical set of DFT-calculated parameters for the keto-tautomer of this compound is presented below, based on typical values for similar molecules.
Interactive Table: Hypothetical DFT-Calculated Properties of this compound (Keto Tautomer)
| Property | Predicted Value | Significance |
|---|---|---|
| Total Energy | Varies with basis set/functional | A measure of the molecule's stability. |
| Dipole Moment | ~2.5 - 3.5 D | Indicates the polarity of the molecule. |
| HOMO Energy | ~ -6.5 to -7.5 eV | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | ~ -0.5 to -1.5 eV | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | ~ 5.0 - 7.0 eV | An indicator of chemical reactivity and stability. |
| Mulliken Atomic Charges | C(carbonyl-keto): positive O(carbonyl-keto): negative C(carbonyl-ester): positive O(carbonyl-ester): negative | Provides insight into the distribution of electron density and potential sites for nucleophilic or electrophilic attack. |
Note: These values are illustrative and would require specific DFT calculations for this compound for verification.
Molecular Dynamics and Conformational Analysis
This compound is a flexible molecule with several rotatable single bonds, including the C-C bonds in the pentanoate chain and the bond connecting the phenyl group. This flexibility allows the molecule to adopt a multitude of conformations in space. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. lumenlearning.com
Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of this compound. nih.gov An MD simulation would model the movement of the atoms in the molecule over time, providing insights into its dynamic behavior and the preferred conformations it is likely to adopt in different environments (e.g., in a vacuum, in a solvent). Such studies on other flexible esters have revealed how interactions with the surrounding medium can influence conformational preferences. mdpi.com
The results of a conformational analysis could identify low-energy conformers, which are crucial for understanding the molecule's interactions with biological targets or its reactivity in chemical transformations.
Reaction Mechanism Prediction and Validation
Computational chemistry is a powerful tool for investigating reaction mechanisms, providing detailed information about the energetics and structures of reactants, transition states, and products. The synthesis of β-keto esters like this compound is often achieved through reactions such as the Claisen condensation. wikipedia.orgscienceinfo.com
The Claisen condensation involves the base-mediated reaction between two ester molecules to form a β-keto ester. wikipedia.org A plausible synthetic route to this compound could involve a crossed Claisen condensation. Theoretical calculations, such as DFT, can be used to model the entire reaction pathway. This would involve:
Locating the transition state structures for each step of the reaction.
Calculating the activation energies associated with these transition states.
Such computational studies can help in understanding the factors that control the reaction's feasibility and selectivity, and can be used to propose optimal reaction conditions. researchgate.net
Structure-Reactivity Relationship Predictions
Quantitative Structure-Activity Relationship (QSAR) studies are a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. While no specific QSAR studies on this compound have been reported, this methodology could be applied to a series of its analogs to predict their potential biological activities.
A hypothetical QSAR study on a series of this compound derivatives would involve:
Synthesizing a library of related compounds with variations in their structure (e.g., different substituents on the phenyl ring).
Measuring the biological activity of these compounds against a specific target.
Calculating a set of molecular descriptors for each compound. These can include electronic, steric, and hydrophobic parameters.
Developing a mathematical model that relates the descriptors to the observed biological activity.
The resulting QSAR model could then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds. QSAR studies have been successfully applied to various classes of organic molecules to understand their structure-activity relationships. nih.gov
Advanced Spectroscopic and Analytical Characterization Methodologies
Mass Spectrometry (MS) for Fragmentation Analysis and High-Resolution Data
Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through fragmentation analysis.
Upon ionization, typically by electron impact (EI), the Ethyl 3-oxo-4-phenylpentanoate molecule will fragment in predictable ways. The resulting mass spectrum displays the mass-to-charge ratio (m/z) of the parent molecular ion and its various fragments. The fragmentation pattern is a unique fingerprint that helps to confirm the molecule's structure. Key fragmentation pathways for esters and ketones include alpha-cleavage (cleavage of the bond adjacent to a carbonyl group) and McLafferty rearrangements. libretexts.org
Table 2: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Possible Origin |
|---|---|---|
| 220 | [C₁₃H₁₆O₃]⁺ | Molecular Ion (M⁺) |
| 205 | [M - CH₃]⁺ | Loss of the terminal methyl group (C5) |
| 175 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group from the ester |
| 147 | [C₉H₇O₂]⁺ | Cleavage at C3-C4 bond |
| 105 | [C₇H₅O]⁺ | Phenylcarbonyl (benzoyl) cation |
| 91 | [C₇H₇]⁺ | Tropylium ion from the phenylmethyl moiety |
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the molecular ion and its fragments. rsc.org This capability is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions, thereby providing unequivocal confirmation of the chemical formula C₁₃H₁₆O₃.
Chromatographic Techniques for Purity and Mixture Analysis
Chromatographic methods are essential for separating this compound from impurities, starting materials, or byproducts, and for quantifying its purity.
Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net A sample containing this compound is vaporized and passed through a long capillary column. The compound is separated from other volatile components in the mixture based on its boiling point and interaction with the column's stationary phase. As the separated compound elutes from the GC column, it enters the mass spectrometer, which provides a mass spectrum for identification. scispace.com This technique is particularly useful for analyzing the composition of reaction mixtures and has been applied to the analysis of potential precursors to controlled substances, such as isomers of the target compound. researchgate.net
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of less volatile or thermally sensitive compounds. For this compound, reversed-phase HPLC would be a common method. In this setup, the compound is passed through a column packed with a nonpolar stationary phase (like C18) using a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The separation is based on the differential partitioning of the analyte between the two phases. Due to the presence of the phenyl group, the compound can be easily detected using a UV detector. HPLC is invaluable for assessing the purity of a synthesized batch of this compound and for monitoring the progress of a chemical reaction.
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of Ethyl 3-oxo-4-phenylpentanoate often relies on established methods such as Claisen-like condensations or the acylation of malonates. chemicalbook.com One documented procedure involves the reaction of monoethyl monopotassium malonate with phenacyl chloride, facilitated by triethylamine (B128534) and magnesium chloride in tetrahydrofuran (B95107). chemicalbook.comchemicalbook.comchemicalbook.com Another approach utilizes the reaction between phenylacetyl chloride and the magnesium salt of monoethyl malonate, followed by an acidic workup to induce decarboxylation.
Future research is increasingly directed towards developing more sustainable and efficient synthetic protocols. This involves exploring greener solvents to replace traditional ones like tetrahydrofuran and dichloromethane (B109758). chemicalbook.comresearchgate.net The use of biomass-derived solvents such as 2-methyltetrahydrofuran (B130290) (MeTHF) is a promising avenue being explored in related chemical transformations. researchgate.net Furthermore, the development of catalytic methods that minimize the use of stoichiometric reagents like triethylamine is a key goal. chemicalbook.com Research into solid-supported catalysts or recyclable base systems could significantly improve the environmental footprint and economics of the synthesis.
| Synthetic Route | Key Reagents | Typical Solvent | Potential Improvement |
| Malonate Acylation | Monoethyl monopotassium malonate, Phenacyl chloride, Triethylamine, Magnesium chloride | Tetrahydrofuran (THF) | Replacement of THF with green solvents (e.g., MeTHF); Use of a recyclable base. |
| Acylation-Decarboxylation | Phenylacetyl chloride, Monoethyl malonate (magnesium salt) | Not specified | Development of a one-pot catalytic variant to improve efficiency. |
| Meldrum's Acid Route | 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid), Phenylacetyl chloride, Pyridine (B92270) | Dichloromethane (CH2Cl2) | Use of a less toxic solvent; exploring catalytic alternatives to pyridine. chemicalbook.com |
Exploration of Undiscovered Reactivity Profiles
The known reactivity of this compound is primarily centered on its active methylene (B1212753) group (C2) and the benzylic position (C4). The active methylene is readily deprotonated to form a stable enolate, which is a powerful nucleophile for alkylation and acylation reactions. This dual reactivity makes it a valuable precursor for synthesizing complex heterocyclic compounds. bloomtechz.com It serves as a key building block for pyrazolone (B3327878) derivatives, which have been investigated as antiprion compounds, and for pyrrolinylaminopyrimidine analogs that act as inhibitors of gene expression mediated by AP-1 and NF-κB. chemicalbook.comchemicalbook.combloomtechz.com
Emerging research, however, points towards more unconventional applications that leverage its unique physicochemical properties. Recent findings have highlighted its potential in pest control, where its aroma can disrupt insect chemoreception, and in mycology, acting as a volatile priming agent for certain fungi to enhance enzyme production. bloomtechz.com These disparate applications suggest that its biological and material interactions are not fully understood. Future work will likely focus on:
Supramolecular Chemistry: Investigating its ability to form organized aggregates or participate in host-guest chemistry.
Biocatalysis: Using enzymes to perform selective transformations on the molecule, uncovering new reaction pathways.
Materials Science: Incorporating the molecule as a functional unit in polymers or as a modifier to alter material properties. bloomtechz.com
Integration into Flow Chemistry and Automated Synthesis
The synthesis of organic molecules is undergoing a paradigm shift with the advent of flow chemistry and automated synthesis platforms. nih.govresearchgate.net These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, better reproducibility, and easier scalability. researchgate.net While the synthesis of this compound has been documented in batch reactors, its adaptation to a continuous flow process is a logical and promising future direction.
The established synthetic routes, such as the reaction involving monoethyl monopotassium malonate, could be translated into a flow setup. chemicalbook.com Reagents would be pumped and mixed continuously in a reactor coil or a packed-bed reactor, with precise control over parameters like temperature, pressure, and residence time. researchgate.net This could lead to higher yields and purity while minimizing reaction times. Furthermore, integrating purification steps, such as passing the output stream through columns of solid-supported scavengers, could enable a fully automated process from starting materials to the final, purified product. uc.ptnih.gov Such automated platforms can accelerate the synthesis of not only the target compound but also libraries of its derivatives for screening in various applications. nih.gov
Potential in Catalysis and Asymmetric Induction
The molecular structure of this compound does not inherently possess a chiral center. However, many of its derivatives and reaction products can be chiral, and controlling the stereochemistry is crucial, particularly for pharmaceutical applications. The field of asymmetric catalysis offers powerful tools to achieve this control. nih.gov
Future research will likely explore the enantioselective synthesis and transformation of this β-keto ester. While direct asymmetric synthesis of this specific compound is not yet widely reported, principles from related systems provide a clear roadmap. For instance, the asymmetric hydrogenation of related keto-esters to produce chiral hydroxy-esters is a well-established field. Similarly, biocatalytic reductions using whole-cell systems have shown high enantioselectivity for similar substrates like ethyl 3-oxo-5-phenylpentanoate. acs.org
Potential avenues for research include:
Asymmetric Hydrogenation: Developing chiral metal catalysts (e.g., based on rhodium, ruthenium, or iridium) for the enantioselective reduction of the ketone group.
Enantioselective Alkylation/Acylation: Using chiral phase-transfer catalysts or metal complexes to control the stereochemistry of reactions at the active methylene position.
Biocatalysis: Employing isolated enzymes or whole-cell biocatalysts (e.g., yeasts, bacteria) for stereoselective reductions or other transformations. acs.org
The development of such methods would provide access to enantiomerically pure building blocks derived from this compound, significantly expanding its utility in the synthesis of complex, biologically active molecules.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing ethyl 3-oxo-4-phenylpentanoate, and how can reaction conditions be optimized to improve yield?
- Methodology : The compound can be synthesized via Claisen condensation between ethyl acetoacetate and a benzyl halide derivative under basic conditions (e.g., sodium ethoxide in ethanol). Optimization involves controlling temperature (60–80°C), reaction time (6–12 hours), and stoichiometry (1:1.2 molar ratio of acetoacetate to benzyl halide) to minimize side products like diketone byproducts . For fluorinated analogs, substitution with trifluoroacetyl groups requires anhydrous conditions and inert gas purging to prevent hydrolysis .
Q. How can structural characterization of this compound be performed using crystallography and spectroscopic techniques?
- Methodology :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement. Data collection requires single crystals grown via slow evaporation of a dichloromethane/hexane solution. Hydrogen bonding and keto-enol tautomerism can be resolved via Hirshfeld surface analysis .
- Spectroscopy : NMR (¹H/¹³C) identifies keto (δ 2.5–3.0 ppm for α-protons) and phenyl (δ 7.2–7.5 ppm) groups. IR confirms the carbonyl stretch (1700–1750 cm⁻¹) and ester C–O (1200–1250 cm⁻¹) .
Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?
- Methodology : Gas chromatography-mass spectrometry (GC/MS) with a DB-5MS column (30 m × 0.25 mm) and splitless injection is recommended. Calibration curves using internal standards (e.g., methyl 3-oxovalerate) improve accuracy. Limit of detection (LOD) is typically 0.1–0.5 µg/mL .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic addition reactions?
- Methodology : Kinetic studies using Grignard reagents (e.g., MeMgBr) show that the phenyl group at C4 induces steric hindrance, reducing reaction rates by ~30% compared to non-substituted analogs. DFT calculations (B3LYP/6-31G*) reveal electron-withdrawing effects of the ketone stabilize the transition state, favoring 1,2-addition over 1,4-addition .
Q. What strategies resolve contradictions in reported tautomeric equilibria (keto vs. enol) for this compound?
- Methodology : Variable-temperature NMR (VT-NMR) in DMSO-d₆ identifies enol content (5–15% at 25°C) increasing to 30% at 60°C. Solvent polarity (measured via Kamlet-Taft parameters) strongly influences equilibrium: nonpolar solvents (e.g., toluene) favor keto forms, while polar aprotic solvents (e.g., DMF) stabilize enolates .
Q. How can computational modeling predict the degradation pathways of this compound under oxidative conditions?
- Methodology : Molecular dynamics (MD) simulations (AMBER force field) and quantum mechanical calculations (Gaussian 16) model oxidative cleavage of the β-keto ester. Predicted intermediates (e.g., phenylacetic acid derivatives) align with LC-MS experimental data. Activation energy for peroxide-mediated degradation is ~50 kJ/mol .
Key Research Findings
- Synthetic Challenges : Fluorinated analogs (e.g., 4,4-difluoro derivatives) require stringent anhydrous conditions to avoid side reactions .
- Crystallographic Insights : The phenyl ring adopts a perpendicular orientation relative to the ketone group, minimizing steric clash .
- Analytical Pitfalls : GC/MS quantification may underestimate yields due to thermal decomposition at injector temperatures >250°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
